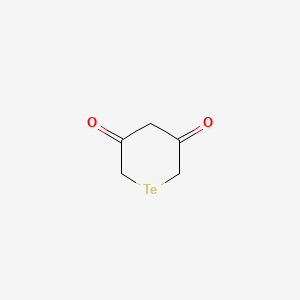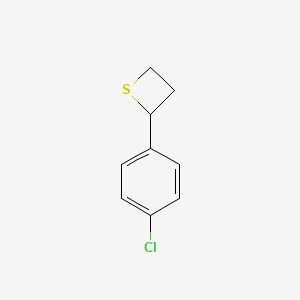
2-(4-Chlorophenyl)thietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)thietane is a heterocyclic compound that features a four-membered ring containing three carbon atoms and one sulfur atom, with a 4-chlorophenyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)thietane can be achieved through several methods. One common approach involves the reaction of 1,3-dihaloalkanes with sodium sulfide. For instance, 1,3-dibromopropane can react with sodium sulfide to form the thietane ring . Another method includes the cyclization of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The reaction conditions are carefully controlled to maximize yield and purity. For example, the use of high-purity reagents and solvents, as well as precise temperature and pressure control, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)thietane undergoes various chemical reactions, including:
Nucleophilic Substitution: The thietane ring can be opened by nucleophiles such as butyllithium.
Oxidation: Thietane derivatives can be oxidized to form sulfoxides and sulfones.
Cycloaddition: Thietanes can participate in [2+2] cycloaddition reactions with alkenes and thiocarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like butyllithium are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Cycloaddition: Photochemical conditions or the presence of catalysts like Lewis acids can facilitate these reactions.
Major Products
Nucleophilic Substitution: The major products are open-chain compounds with functional groups introduced by the nucleophile.
Oxidation: The products are typically sulfoxides or sulfones.
Cycloaddition: The products are larger ring systems or spiro compounds.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)thietane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Medicine: Some thietane-containing compounds are being explored for their therapeutic potential.
Industry: Thietanes are used as building blocks in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)thietane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the reactions occur .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietane: The parent compound with a four-membered ring containing three carbon atoms and one sulfur atom.
Thiirane: A three-membered ring analog with similar reactivity but different ring strain and properties.
Tetrahydrothiophene: A five-membered ring analog with different chemical behavior and applications.
Uniqueness
2-(4-Chlorophenyl)thietane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activities compared to simpler thietane derivatives .
Propriétés
Numéro CAS |
33994-08-0 |
|---|---|
Formule moléculaire |
C9H9ClS |
Poids moléculaire |
184.69 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)thietane |
InChI |
InChI=1S/C9H9ClS/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 |
Clé InChI |
FNOUNUMVHUHCJS-UHFFFAOYSA-N |
SMILES canonique |
C1CSC1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


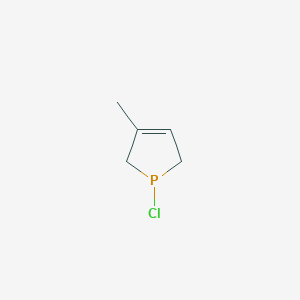

![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

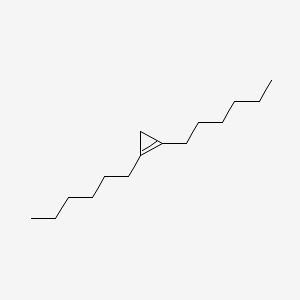


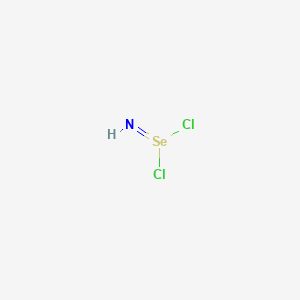
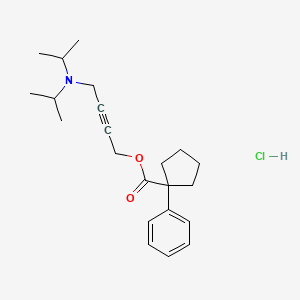

![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
